3-(3-Chlorophenyl)-2',5'-dichloropropiophenone
CAS No.: 898787-37-6
Cat. No.: VC7816651
Molecular Formula: C15H11Cl3O
Molecular Weight: 313.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898787-37-6 |
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Molecular Formula | C15H11Cl3O |
Molecular Weight | 313.6 g/mol |
IUPAC Name | 3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one |
Standard InChI | InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2 |
Standard InChI Key | QAADYLKJVNSQOO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a propiophenone backbone with three chlorine substituents:
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One chlorine at the meta-position (C3) of the phenyl group attached to the ketone.
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Two chlorines at the ortho- and para-positions (C2 and C5) of the second phenyl ring.
Molecular Formula:
Molecular Weight: 313.61 g/mol
IUPAC Name: 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Physical Properties
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation followed by directed chlorination:
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Propiophenone Chlorination:
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Selective Chlorination:
Industrial-Scale Production
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Large reactors with precise temperature control ensure consistent output .
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Acidic byproducts (e.g., HCl) are neutralized, and solvents are recycled to reduce environmental impact .
Chemical Reactivity and Applications
Key Reactions
Pharmaceutical Applications
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Bupropion Analog Synthesis: Serves as an intermediate for antidepressants and smoking cessation drugs .
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Heterocyclic Compound Production: Used to synthesize thiadiazines with potential antimicrobial activity .
Material Science
Biological and Toxicological Profile
Mechanism of Action
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Dopamine Reuptake Inhibition: Structural similarity to Bupropion suggests potential interaction with neurotransmitter transporters .
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Reactive Oxygen Species (ROS) Generation: Brominated analogs induce oxidative stress, implicating caution in handling .
Toxicity Data (Based on Analogs)
Comparative Analysis with Related Compounds
Compound | Chlorine Substitution | Boiling Point (°C) | Key Application |
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3-(3-Chlorophenyl)-2',5'-dichloropropiophenone | 3, 2', 5' | 424.1 (predicted) | Pharmaceutical intermediate |
3',4'-Dichloropropiophenone | 3', 4' | 247 | Liquid crystal synthesis |
3,5-Dichloropropiophenone | 3, 5 | 218 | Bupropion precursor |
Structural Impact:
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Ortho/para chlorination enhances electrophilicity, favoring nucleophilic substitution .
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Meta substitution on the propanone-linked phenyl reduces steric hindrance .
Research Gaps and Future Directions
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